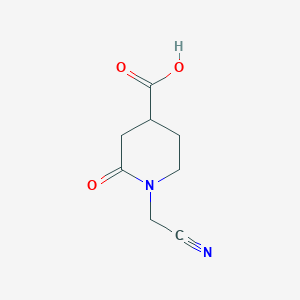

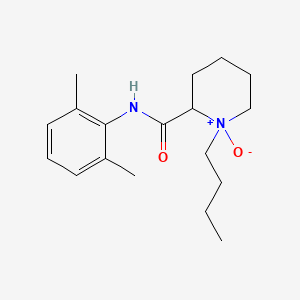

![molecular formula C7H14O3 B12284935 Methyl 3-[(propan-2-yl)oxy]propanoate CAS No. 62599-53-5](/img/structure/B12284935.png)

Methyl 3-[(propan-2-yl)oxy]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propansäure, 3-(1-Methylethoxy)-, Methylester ist eine organische Verbindung mit der Summenformel C7H14O3. Es ist ein Ester, der aus Propansäure und Isopropylalkohol gewonnen wird. Ester sind bekannt für ihre angenehmen Gerüche und werden oft in Duftstoffen und Aromen verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Propansäure, 3-(1-Methylethoxy)-, Methylester kann durch Veresterung von Propansäure mit Isopropylalkohol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen des Gemisches unter Rückflussbedingungen, um die Reaktion bis zur Vollständigkeit zu treiben.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann der Veresterungsprozess mithilfe von kontinuierlichen Durchflussreaktoren im größeren Maßstab durchgeführt werden. Die Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure kann die Reaktionsgeschwindigkeit und Ausbeute verbessern. Das Produkt wird dann durch Destillation gereinigt, um nicht umgesetzte Ausgangsstoffe und Nebenprodukte zu entfernen.

Analyse Chemischer Reaktionen

Reaktionstypen

Propansäure, 3-(1-Methylethoxy)-, Methylester durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Der Ester kann in Gegenwart von Wasser und einem Säure- oder Basenkatalysator zu Propansäure und Isopropylalkohol hydrolysiert werden.

Umesterung: Er kann mit anderen Alkoholen reagieren, um verschiedene Ester zu bilden.

Reduktion: Der Ester kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Umesterung: Alkohole und Säure- oder Basenkatalysatoren.

Reduktion: Lithiumaluminiumhydrid oder andere starke Reduktionsmittel.

Wichtige gebildete Produkte

Hydrolyse: Propansäure und Isopropylalkohol.

Umesterung: Je nach verwendetem Alkohol verschiedene Ester.

Reduktion: Entsprechender Alkohol.

Wissenschaftliche Forschungsanwendungen

Propansäure, 3-(1-Methylethoxy)-, Methylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Lösungsmittel in chemischen Reaktionen verwendet.

Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme und seine Rolle in Stoffwechselwegen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Synthese von pharmazeutischen Verbindungen untersucht.

Industrie: Wird bei der Herstellung von Duftstoffen, Aromen und als Zwischenprodukt bei der Synthese anderer Chemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Propansäure, 3-(1-Methylethoxy)-, Methylester beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Als Ester kann es hydrolysiert werden, um Propansäure und Isopropylalkohol freizusetzen, die dann an verschiedenen biochemischen Reaktionen teilnehmen können. Die spezifischen molekularen Zielstrukturen und -wege hängen vom Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of propanoic acid, 3-(1-methylethoxy)-, methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanoic acid and isopropyl alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methylacetat: Ein Ester mit ähnlicher Struktur, aber gewonnen aus Essigsäure und Methanol.

Ethylpropanoat: Ein Ester, der aus Propansäure und Ethanol gewonnen wird.

Isopropylacetat: Ein Ester, der aus Essigsäure und Isopropylalkohol gewonnen wird.

Einzigartigkeit

Propansäure, 3-(1-Methylethoxy)-, Methylester ist einzigartig aufgrund seiner spezifischen Kombination aus Propansäure und Isopropylalkohol, die ihm besondere chemische und physikalische Eigenschaften verleiht. Seine spezifische Struktur ermöglicht es ihm, an einzigartigen chemischen Reaktionen und Anwendungen teilzunehmen, verglichen mit anderen Estern.

Eigenschaften

CAS-Nummer |

62599-53-5 |

|---|---|

Molekularformel |

C7H14O3 |

Molekulargewicht |

146.18 g/mol |

IUPAC-Name |

methyl 3-propan-2-yloxypropanoate |

InChI |

InChI=1S/C7H14O3/c1-6(2)10-5-4-7(8)9-3/h6H,4-5H2,1-3H3 |

InChI-Schlüssel |

NOJJPZGRFJRYCY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OCCC(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)

![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)

![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)

![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)